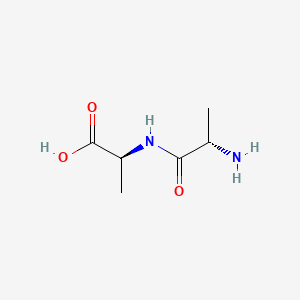
L-Alanyl-L-alanine
Vue d'ensemble
Description
L-Alanyl-L-alanine is a dipeptide consisting of two L-alanine units joined by a peptide linkage . It has a role as a Mycoplasma genitalium metabolite and is functionally related to L-alanine . It is a tautomer of an Ala-Ala zwitterion .
Synthesis Analysis
Industrial production of L-alanine has been mainly based on the enzymatic process using petroleum-based L-aspartic acid as the substrate . L-alanine production from renewable biomass using microbial fermentation process is an alternative route . Many microorganisms can naturally produce L-alanine using aminotransferase or L-alanine dehydrogenase .Molecular Structure Analysis
The molecular formula of L-Alanyl-L-alanine is C6H12N2O3 . The IUPAC name is (2S)-2-[[ (2S)-2-aminopropanoyl]amino]propanoic acid . The InChI is InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 .Chemical Reactions Analysis
L-Alanyl-L-alanine is usually used as a model dipeptide in physicochemical studies of processes such as the effects of pH (protonation) on conformation .Physical And Chemical Properties Analysis
The molecular weight of L-Alanyl-L-alanine is 160.17 g/mol . The InChIKey is DEFJQIDDEAULHB-IMJSIDKUSA-N .Applications De Recherche Scientifique
- Therapeutic Formulations : It serves as an ingredient in therapeutic formulations for treating conditions such as hypoglycemia, prostate hypertrophy, liver diseases, and urea cycle disorders .
- L-Alanyl-L-alanine plays regulatory roles in relevant target cells. It affects cell proliferation, repair, protein synthesis, degradation, and apoptosis-related mechanisms .
- L-Alanine is a crucial raw material for the synthesis of methylglycinediacetic acid (MGDA), a green chelating agent used in cleaning products. The reduced cost of L-alanine has accelerated MGDA development .
- l-Alanyl-l-glutamine (AQ) , a functional dipeptide derived from L-Alanyl-L-alanine, finds use in clinical treatment, post-operative rehabilitation, and sports health care .
Biomedical Applications
Cellular Regulation
Green Chelating Agent Production
Clinical Applications
Food Industry
Mécanisme D'action
Target of Action
L-Alanyl-L-alanine is a dipeptide consisting of two amino acids, L-alanine and L-alanine It’s known that dipeptides like l-alanyl-l-alanine can interact with various enzymes and transporters in the body, influencing their function .
Mode of Action
For instance, L-alanine, one of the constituents of L-Alanyl-L-alanine, is rapidly metabolized via alanine aminotransferase to pyruvate, with concomitant production of glutamate from 2-oxoglutarate . This process contributes to antioxidant defense, such as GSH production .
Biochemical Pathways
L-Alanyl-L-alanine is involved in various biochemical pathways due to the presence of L-alanine. One of the primary roles of L-alanine is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . This mechanism ensures a steady supply of glucose, the primary energy source for many cells .
Pharmacokinetics
It’s known that dipeptides like l-alanyl-l-alanine can be rapidly split into their constituent amino acids after administration . In humans, the half-lives of such compounds range between 2.4 and 3.8 minutes, and a plasma clearance of between 1.6 and 2.7 L/min has been determined .
Result of Action
The result of L-Alanyl-L-alanine action is largely dependent on the metabolic pathways it influences. For instance, the conversion of L-alanine to glucose via gluconeogenesis can help maintain glucose levels in the body, providing a steady energy source for cells . Additionally, the production of glutamate from 2-oxoglutarate contributes to antioxidant defense .
Action Environment
The action of L-Alanyl-L-alanine can be influenced by various environmental factors. For instance, in a peptide-rich environment, such as within the animal intestine, L-alanine can function as a ‘safety-valve’ to prevent the toxic level accumulation of intracellular L-alanine . Furthermore, the stability and efficacy of L-Alanyl-L-alanine can be influenced by factors such as pH, temperature, and the presence of other compounds .
Safety and Hazards
Orientations Futures
L-Alanyl-L-glutamine (Ala-Gln) is a widely used value-added dipeptide whose production relies heavily upon an efficient biocatalyst . The currently available yeast biocatalysts that express α-amino acid ester acyltransferase possess relatively low activity, which may be attributed to glycosylation . Therefore, there is potential for future research in this area.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173127 | |
| Record name | L-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Alanyl-L-alanine | |
CAS RN |
1948-31-8, 1644661-10-8 | |
| Record name | L-Alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dialanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanyl-D-alanine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644661108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-ALANYL-D-ALANINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-alanyl-L-alanine?
A1: The molecular formula of L-alanyl-L-alanine is C6H12N2O3, and its molecular weight is 160.17 g/mol.
Q2: How does the conformation of Ala-Ala change with pH?
A2: Studies using Raman optical activity (ROA) and electronic circular dichroism (ECD) have shown that the conformation of Ala-Ala is sensitive to pH. [] While the cationic form exhibits only minor backbone changes compared to the zwitterion, the anionic form adopts multiple conformers differing in the rotation of the NH2 group and backbone psi angle. [, ]
Q3: What spectroscopic techniques are used to characterize the structure of Ala-Ala?
A3: A variety of techniques are employed to study the structure of Ala-Ala, including:
- Nuclear Magnetic Resonance (NMR): This technique provides information about chemical shifts, coupling constants, and conformational dynamics. Researchers have used both solution-state and solid-state NMR to characterize Ala-Ala in different environments. [, , ]
- Vibrational Spectroscopy: Techniques such as Infrared (IR), Raman, vibrational circular dichroism (VCD), and Raman optical activity (ROA) are used to study the vibrational modes and chiral properties of Ala-Ala. These methods provide insights into its conformation, hydrogen bonding patterns, and interactions with surrounding molecules. [, , , , , ]
- X-ray Crystallography: This technique allows for the determination of the three-dimensional structure of Ala-Ala in its crystalline state, revealing details about its bond lengths, bond angles, and intermolecular interactions. [, ]
Q4: How does the conformation of Ala-Ala differ in aqueous solution compared to its crystalline state?
A4: NMR studies have revealed differences in the chemical shifts of Ala-Ala between its crystalline and solvated states. [] These variations are attributed to changes in conformation and hydrogen bonding patterns upon solvation.
Q5: How does the presence of neighboring residues influence the conformation of Ala-Ala?
A5: Ab initio conformational analyses of N-formyl-L-alanyl-L-alanine amide (ALA-ALA), a model tripeptide, have shown that the conformational energies of Ala-Ala are significantly affected by the conformational state of adjacent residues. [, ] This highlights the limitations of the dipeptide approximation commonly used in peptide conformational analyses.
Q6: What is the role of Ala-Ala as an elastase substrate?
A6: Ala-Ala and its derivatives, such as N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester (Ac-Ala-Ala-Ala-OMe), serve as highly specific substrates for elastase, a serine protease involved in various physiological processes. [, ] Studies have shown that human leukocyte granules contain an elastase-like esterase that efficiently hydrolyzes Ac-Ala-Ala-Ala-OMe. []
Q7: How does Ala-Ala interact with porphyrins in aqueous solution?
A7: Spectroscopic studies, particularly VCD and ECD, have been employed to investigate the non-covalent interactions between Ala-Ala and porphyrins like meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS). [, ] These interactions are primarily driven by electrostatic forces and can induce conformational changes in the peptide, influencing its secondary structure.
Q8: Can Ala-Ala stimulate chloride secretion in the mammalian large intestine?
A8: Yes, research indicates that serosal application of Ala-Ala (10 mM) can stimulate electrogenic chloride secretion in the mouse cecum and guinea pig distal colon. [] This effect is believed to be mediated by the activation of submucosal secretomotor neurons.
Q9: How is computational chemistry used to study Ala-Ala?
A9: Computational methods, particularly density functional theory (DFT), are employed to predict various properties of Ala-Ala, such as:* Conformational Energy Landscapes: DFT calculations help identify stable conformers of Ala-Ala and determine their relative energies. [, ]* NMR Parameters: Theoretical calculations of chemical shifts and coupling constants aid in the interpretation of experimental NMR spectra and the refinement of structural models. [, , ]* Vibrational Spectra: DFT methods are used to simulate IR, Raman, VCD, and ROA spectra, providing insights into the vibrational modes and chiral properties of Ala-Ala. []
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for Ala-Ala derivatives?
A10: While not extensively explored for Ala-Ala itself, QSAR models have been developed for oligopeptides related to netropsin, which share structural similarities with Ala-Ala derivatives. [] These models aim to establish relationships between the chemical structure and biological activity of these compounds.
Q11: Are there any known analytical methods for quantifying Ala-Ala?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is commonly employed for the quantification of Ala-Ala. [] The method typically involves separating Ala-Ala from other components in a mixture based on its physicochemical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




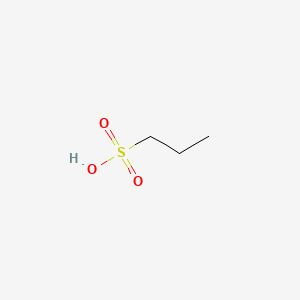


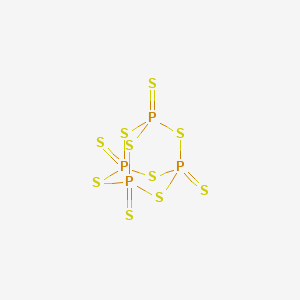
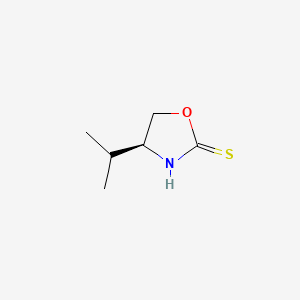
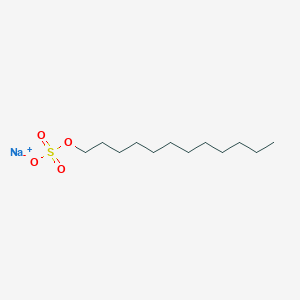


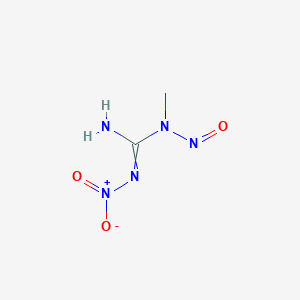
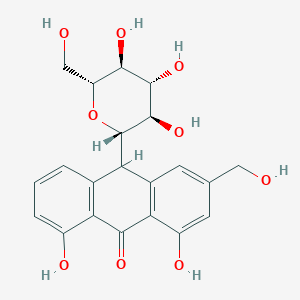
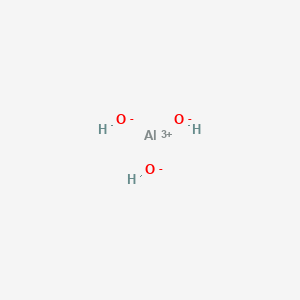
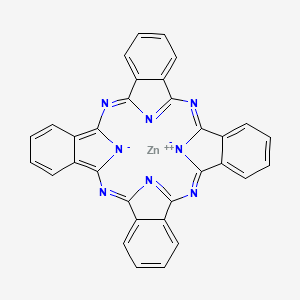
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)